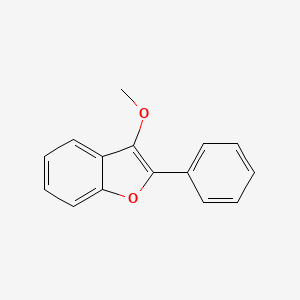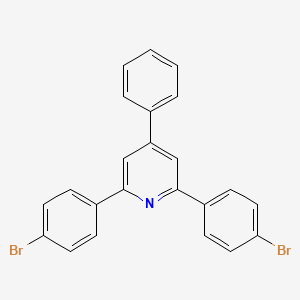
5-Ethylpyrrolidine-2,4-dione
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine and its derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . For example, a new series of pyrrolidine derivatives were designed and synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The five-membered pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . They can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the specific compound. The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule .Scientific Research Applications
Antimicrobial Activity
5-Ethylpyrrolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study on novel succinimide derivatives, which are structurally related, found that some compounds exhibited promising in vitro antifungal activities towards several test fungi. Notably, a bromo derivative showed significant inhibitory activities against a broad spectrum of fungus, suggesting its potential as a novel fungicide (Cvetković et al., 2019).
Synthesis and Characterization
The synthesis and characterization of 5-Ethylpyrrolidine-2,4-dione derivatives have been a subject of various studies. For example, a paper detailed the synthesis of some new 5-arylidenethiazolidine-2,4-dione esters, highlighting the growing scientific interest in compounds containing the 1,3-thiazolidine-2,4-dione scaffold as potential agents for various disease states (Tshiluka et al., 2021).
Antioxidant and Antiradical Properties
A study on new phenolic derivatives of thiazolidine-2,4-dione revealed these compounds' potential antioxidant and antiradical properties. These derivatives have shown promising activities in various in vitro assays, making them candidates for preventing and treating conditions related to oxidative stress (Marc et al., 2019).
Catalysis in Organic Synthesis
5-Ethylpyrrolidine-2,4-dione derivatives have been utilized in organic synthesis. For instance, a study described the use of a novel magnetic immobilized catalyst for aldol condensation reactions, demonstrating the synthesis of new 5-arylidenthiazolidine-2,4-dione derivatives. This highlights the compound's role in facilitating efficient and green synthesis processes (Esam et al., 2020).
Drug Synthesis and Biochemical Evaluation
The synthesis and biochemical evaluation of analogues based on phenylpyrrolidine-2,5-dione, which is structurally similar to 5-Ethylpyrrolidine-2,4-dione, have been studied. These compounds have shown inhibitory activity toward specific enzymes, indicating their potential in medicinal chemistry (Daly et al., 1986).
Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine and its derivatives are of great interest due to their potential in drug discovery . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
5-ethylpyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-4-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOXRYOLOVHXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyrrolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B3330743.png)
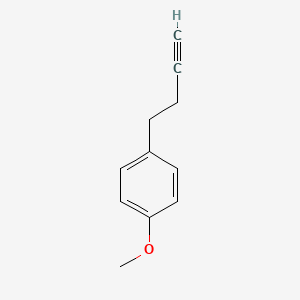
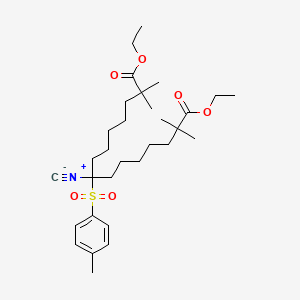


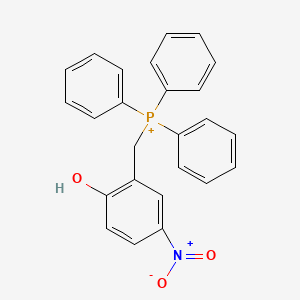
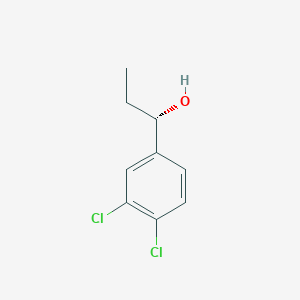
![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)
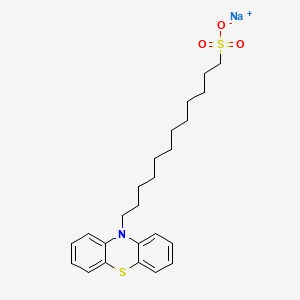
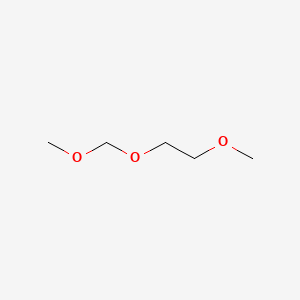
![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)
